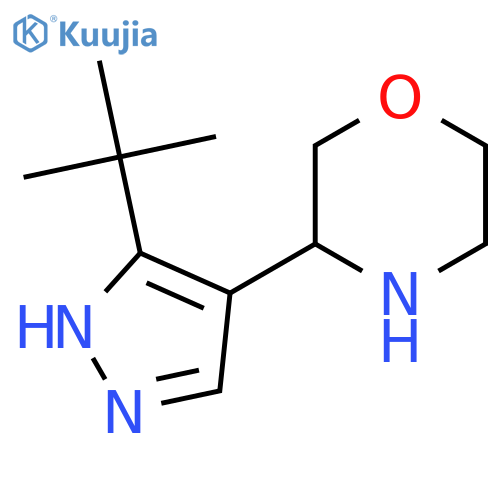

Cas no 2228170-14-5 (3-(3-tert-butyl-1H-pyrazol-4-yl)morpholine)

2228170-14-5 structure

商品名:3-(3-tert-butyl-1H-pyrazol-4-yl)morpholine

3-(3-tert-butyl-1H-pyrazol-4-yl)morpholine 化学的及び物理的性質

名前と識別子

-

- 3-(3-tert-butyl-1H-pyrazol-4-yl)morpholine

- EN300-1781113

- 2228170-14-5

-

- インチ: 1S/C11H19N3O/c1-11(2,3)10-8(6-13-14-10)9-7-15-5-4-12-9/h6,9,12H,4-5,7H2,1-3H3,(H,13,14)

- InChIKey: BYKPFFWJZGZZRP-UHFFFAOYSA-N

- ほほえんだ: O1CCNC(C1)C1C=NNC=1C(C)(C)C

計算された属性

- せいみつぶんしりょう: 209.152812238g/mol

- どういたいしつりょう: 209.152812238g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 214

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 49.9Ų

3-(3-tert-butyl-1H-pyrazol-4-yl)morpholine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1781113-0.25g |

3-(3-tert-butyl-1H-pyrazol-4-yl)morpholine |

2228170-14-5 | 0.25g |

$1723.0 | 2023-09-20 | ||

| Enamine | EN300-1781113-0.5g |

3-(3-tert-butyl-1H-pyrazol-4-yl)morpholine |

2228170-14-5 | 0.5g |

$1797.0 | 2023-09-20 | ||

| Enamine | EN300-1781113-0.05g |

3-(3-tert-butyl-1H-pyrazol-4-yl)morpholine |

2228170-14-5 | 0.05g |

$1573.0 | 2023-09-20 | ||

| Enamine | EN300-1781113-10.0g |

3-(3-tert-butyl-1H-pyrazol-4-yl)morpholine |

2228170-14-5 | 10g |

$8049.0 | 2023-05-26 | ||

| Enamine | EN300-1781113-10g |

3-(3-tert-butyl-1H-pyrazol-4-yl)morpholine |

2228170-14-5 | 10g |

$8049.0 | 2023-09-20 | ||

| Enamine | EN300-1781113-0.1g |

3-(3-tert-butyl-1H-pyrazol-4-yl)morpholine |

2228170-14-5 | 0.1g |

$1648.0 | 2023-09-20 | ||

| Enamine | EN300-1781113-2.5g |

3-(3-tert-butyl-1H-pyrazol-4-yl)morpholine |

2228170-14-5 | 2.5g |

$3670.0 | 2023-09-20 | ||

| Enamine | EN300-1781113-5.0g |

3-(3-tert-butyl-1H-pyrazol-4-yl)morpholine |

2228170-14-5 | 5g |

$5429.0 | 2023-05-26 | ||

| Enamine | EN300-1781113-5g |

3-(3-tert-butyl-1H-pyrazol-4-yl)morpholine |

2228170-14-5 | 5g |

$5429.0 | 2023-09-20 | ||

| Enamine | EN300-1781113-1g |

3-(3-tert-butyl-1H-pyrazol-4-yl)morpholine |

2228170-14-5 | 1g |

$1872.0 | 2023-09-20 |

3-(3-tert-butyl-1H-pyrazol-4-yl)morpholine 関連文献

-

1. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

2228170-14-5 (3-(3-tert-butyl-1H-pyrazol-4-yl)morpholine) 関連製品

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量